N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide
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Overview
Description
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide, also known as N-(4-Hydroxyphenyl)methacrylamide, is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a hydroxyphenyl group attached to a methacrylamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with methacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to various biological targets. Additionally, the methacrylamide moiety can undergo polymerization reactions, leading to the formation of functionalized polymers with specific properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a methacrylamide group.
N-(4-Hydroxyphenyl)propionamide: Similar structure but with a propionamide group instead of a methacrylamide group.
N-(4-Hydroxyphenyl)butyramide: Similar structure but with a butyramide group instead of a methacrylamide group
Uniqueness
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide is unique due to its methacrylamide moiety, which imparts distinct polymerization properties. This makes it particularly valuable in the synthesis of functionalized polymers and copolymers with specific applications in various fields .
Properties
CAS No. |
149450-95-3 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(14)12-7-9-3-5-10(13)6-4-9/h3-6,13H,1,7H2,2H3,(H,12,14) |
InChI Key |
JTTQHULDOYENAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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